

Unveiling the Geometry of Hydrogen Selenide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrogen selenide*

Cat. No.: *B1207545*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular geometry and bond angle of **hydrogen selenide** (H_2Se), a molecule of interest in various chemical and biological systems. Understanding its three-dimensional structure is fundamental to predicting its reactivity, intermolecular interactions, and potential applications.

Molecular Structure and Electron Geometry

Hydrogen selenide (H_2Se) is a simple triatomic molecule with a central selenium atom covalently bonded to two hydrogen atoms. Its structure is dictated by the arrangement of electron pairs in the valence shell of the central selenium atom, as described by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The selenium atom in H_2Se has six valence electrons. It forms two single covalent bonds with the two hydrogen atoms, utilizing two of its valence electrons. The remaining four valence electrons exist as two non-bonding lone pairs.[\[1\]](#)[\[2\]](#) This results in a total of four electron pairs, or regions of high electron density, surrounding the central selenium atom.

According to VSEPR theory, these four electron pairs arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.[\[1\]](#)[\[4\]](#) This arrangement places the two bonding pairs and two lone pairs at the vertices of a tetrahedron.

However, the molecular geometry, which describes the arrangement of only the atoms, is bent or V-shaped.^{[1][4][5]} This is because the two lone pairs on the selenium atom exert a greater repulsive force than the bonding pairs, compressing the angle between the two hydrogen atoms.^[4]

The H-Se-H Bond Angle

The ideal bond angle in a perfect tetrahedral geometry is 109.5°. However, due to the presence of the two lone pairs on the selenium atom, the H-Se-H bond angle in **hydrogen selenide** is significantly smaller. The lone pair-lone pair repulsion is the strongest, followed by lone pair-bonding pair repulsion, and finally bonding pair-bonding pair repulsion. This hierarchy of repulsions forces the H-Se-H bonds closer together.

Experimentally, the bond angle of **hydrogen selenide** has been determined to be approximately 91°.^{[4][6][7]} More precise measurements report the H-Se-H bond angle as 90.9°.^[8] This value is consistent with the trend observed in the hydrides of Group 16 elements, where the bond angle decreases as the electronegativity of the central atom decreases ($\text{H}_2\text{O} \approx 104.5^\circ$, $\text{H}_2\text{S} \approx 92.1^\circ$, $\text{H}_2\text{Se} \approx 91^\circ$, $\text{H}_2\text{Te} \approx 90^\circ$).^{[9][10]}

Quantitative Data Summary

The key structural parameters for **hydrogen selenide** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Molecular Formula	H_2Se	[6]
Molecular Geometry	Bent / V-shaped	[1] [4] [5]
Electron Geometry	Tetrahedral	[1] [4]
H-Se-H Bond Angle	91° (approx.) [4] [6] [7] / 90.9° [8]	
Se-H Bond Length	1.460 Å	[8]
Number of Bonding Pairs	2	[4] [5]
Number of Lone Pairs	2	[4] [5]

Experimental Determination of Molecular Geometry

The molecular geometry and bond angles of molecules like **hydrogen selenide** are typically determined using spectroscopic techniques. While detailed experimental protocols are beyond the scope of this guide, the primary methods include:

- **Microwave Spectroscopy:** This high-resolution technique allows for the precise determination of rotational constants of a molecule. From these constants, the moments of inertia can be calculated, which in turn provide highly accurate bond lengths and bond angles for small, polar molecules in the gas phase.
- **Infrared (IR) Spectroscopy:** The vibrational modes of a molecule are IR-active if they result in a change in the molecule's dipole moment. For H_2Se , a bent molecule of C_{2v} symmetry, three fundamental vibrational modes are expected and have been observed at 2358, 2345, and 1034 cm^{-1} .^[6] The number and symmetry of these observed bands are consistent with a bent, rather than a linear, structure.
- **Electron Diffraction:** This technique is used to determine the structure of molecules in the gas phase by analyzing the scattering pattern of a beam of electrons that is diffracted by the molecules.

Visualizing the Molecular Geometry of Hydrogen Selenide

The following diagrams illustrate the key structural aspects of the **hydrogen selenide** molecule.

VSEPR model of H_2Se showing electron and molecular geometries.

Ball-and-stick model of **hydrogen selenide** with the bond angle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. homework.study.com [homework.study.com]
- 2. brainly.in [brainly.in]
- 3. Describe the molecular geometry of:(a) H₂Se - McMurry 8th Edition Ch 22 Problem 62a [pearson.com]
- 4. topblogtenz.com [topblogtenz.com]
- 5. Page loading... [guidechem.com]
- 6. Hydrogen selenide - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 9. Solved: Bond angle is minimum for H₂O H₂S H₂Se H₂Te A H₂Se B H₂S C H₂O D [Chemistry] [gauthmath.com]
- 10. periodic trends - Why does bond angle decrease in the order H₂O, H₂S, H₂Se? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- To cite this document: BenchChem. [Unveiling the Geometry of Hydrogen Selenide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207545#hydrogen-selenide-molecular-geometry-and-bond-angle]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com